1-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
1-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of 1-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves the condensation reaction between an amine and a carbonyl compound. The reaction is often catalyzed by acids and can be carried out under various conditions, including refluxing in solvents like ethanol or methanol. Industrial production methods may involve more sophisticated techniques to ensure high yield and purity, such as the use of continuous flow reactors and advanced purification methods .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon-nitrogen double bond. Common reagents and conditions used in these reactions vary depending on the desired product. .
Scientific Research Applications
1-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the synthesis of advanced materials, including liquid crystals and polymers
Mechanism of Action
The mechanism of action of this compound involves its ability to form stable complexes with metal ions through its Schiff base moiety. This interaction can influence various biological pathways, including enzyme inhibition and DNA binding. The molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound can interfere with cellular processes by binding to key biomolecules .
Comparison with Similar Compounds
Similar compounds include other Schiff bases with different substituents on the aromatic ring. For example:
- 4-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-5-(3-ISOPROPOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- N-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-METHOXYANILINE These compounds share similar structural features but differ in their specific substituents, which can influence their chemical reactivity and biological activity. The uniqueness of 1-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE lies in its specific combination of functional groups, which confer distinct properties and potential applications .
Properties
Molecular Formula |
C19H22N4O |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C19H22N4O/c1-5-22(6-2)17-9-7-16(8-10-17)13-21-23-15(4)11-14(3)18(12-20)19(23)24/h7-11,13H,5-6H2,1-4H3/b21-13+ |
InChI Key |
KKMVHURNNSEUOF-FYJGNVAPSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=CC(=C(C2=O)C#N)C)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2C(=CC(=C(C2=O)C#N)C)C |
Origin of Product |
United States |
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